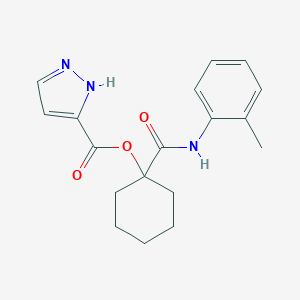
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This molecule was initially developed as a neuroprotective agent for the treatment of Parkinson's disease. However, recent studies have explored its potential use in other neurological disorders as well.
作用機序
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in the regulation of various cellular processes, including apoptosis. Activation of the JNK pathway has been implicated in the pathogenesis of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Biochemical and Physiological Effects:
CEP-1347 has been shown to protect neuronal cells from various insults, including oxidative stress, excitotoxicity, and inflammation. The molecule has also been found to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using CEP-1347 in lab experiments is its well-defined mechanism of action. The molecule has been extensively studied and its effects on the JNK signaling pathway are well understood. However, one limitation of using CEP-1347 is its potential off-target effects. The molecule may interact with other signaling pathways or proteins, which could affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of CEP-1347. One area of interest is the molecule's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another potential direction is the development of more selective inhibitors of the JNK signaling pathway, which could reduce the potential off-target effects of CEP-1347. Additionally, the use of CEP-1347 in combination with other neuroprotective agents could be explored to enhance its therapeutic efficacy.
合成法
The synthesis of CEP-1347 involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-methoxybenzylamine to form the corresponding amide. This amide is then reacted with 3-(4-methoxyphenyl)-2,5-piperazinedione to give the final product CEP-1347.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. The molecule has been found to exert neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is known to play a role in neuronal cell death.
特性
分子式 |
C27H24N2O7 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H24N2O7/c1-32-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)35-12-10-33-21)16-25(30)29(26)19-5-9-22-24(15-19)36-13-11-34-22/h2-9,14-15,26H,10-13,16H2,1H3 |
InChIキー |
HMZXLUNXDUNKKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
正規SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
